2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide 2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0998817
InChI: InChI=1S/C20H21ClN2O4/c1-14-12-15(21)6-7-18(14)27-13-19(24)22-17-5-3-2-4-16(17)20(25)23-8-10-26-11-9-23/h2-7,12H,8-11,13H2,1H3,(H,22,24)
SMILES: CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3
Molecular Formula: C20H21ClN2O4
Molecular Weight: 388.8 g/mol

2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

CAS No.:

Cat. No.: VC0998817

Molecular Formula: C20H21ClN2O4

Molecular Weight: 388.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide -

Specification

Molecular Formula C20H21ClN2O4
Molecular Weight 388.8 g/mol
IUPAC Name 2-(4-chloro-2-methylphenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide
Standard InChI InChI=1S/C20H21ClN2O4/c1-14-12-15(21)6-7-18(14)27-13-19(24)22-17-5-3-2-4-16(17)20(25)23-8-10-26-11-9-23/h2-7,12H,8-11,13H2,1H3,(H,22,24)
Standard InChI Key BCLVMCRJVRVTMR-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator